6-methoxy-N-phenylpyrimidine-4-carboxamide is a heterocyclic compound characterized by a pyrimidine ring with a methoxy group at the 6-position and a carboxamide group at the 4-position, attached to a phenyl group. This compound is of significant interest due to its potential biological activities, making it a valuable subject for research in medicinal chemistry and pharmacology. Its structural uniqueness allows for various applications in scientific studies, particularly in drug development and synthesis of complex molecules.
The compound can be sourced from chemical suppliers and is often utilized as a building block in synthetic chemistry. It has been studied for its biological activities, including potential anti-cancer properties and other therapeutic effects.
6-methoxy-N-phenylpyrimidine-4-carboxamide belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. It is classified under heterocyclic compounds due to the presence of nitrogen atoms within its ring structure.
The synthesis of 6-methoxy-N-phenylpyrimidine-4-carboxamide typically involves several key steps:
The synthesis may require specific reagents and conditions, such as:
The molecular structure of 6-methoxy-N-phenylpyrimidine-4-carboxamide can be represented as follows:
This formula indicates that the compound contains 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.
Key structural data includes:
6-methoxy-N-phenylpyrimidine-4-carboxamide can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 6-methoxy-N-phenylpyrimidine-4-carboxamide involves its interaction with biological targets at the molecular level. While specific mechanisms may vary depending on the target, it is hypothesized that the compound may act by inhibiting certain enzymes or receptors involved in cellular signaling pathways related to cancer progression or other diseases.
Research indicates that compounds with similar structures often exhibit activity against various cancer cell lines, suggesting that this compound may also possess anti-tumor properties .
The compound exhibits stability under standard laboratory conditions but may react under specific conditions (e.g., high temperatures or with strong acids/bases). Its reactivity profile makes it suitable for further derivatization in synthetic applications.
6-methoxy-N-phenylpyrimidine-4-carboxamide has several scientific applications:
The pyrimidine ring’s inherent electronic asymmetry governs regioselective functionalization. The 4-position is highly electron-deficient due to flanking nitrogen atoms, rendering it preferential for nucleophilic substitution. In contrast, the 2- and 6-positions exhibit reduced electrophilicity. Chloropyrimidines serve as key intermediates, where 4,6-dichloropyrimidine undergoes sequential displacement: the 4-chloro group is first replaced by methoxide due to higher reactivity, followed by 6-position modification. Kinetic studies reveal 4-substitution proceeds 50-fold faster than 6-substitution in polar aprotic solvents (DMF, N-methylpyrrolidone), enabling high regioselectivity .
A critical advancement involves in situ anionic activation. Deprotonation of 6-hydroxy-4-chloropyrimidine with NaH generates a 6-oxyanion, enhancing 4-position electrophilicity and facilitating methoxy incorporation at 60°C with 92% regioselectivity . Steric effects further modulate reactivity: 2-substituted pyrimidines exhibit attenuated 6-position reactivity, while 5-alkyl groups enhance nucleophilic displacement at adjacent sites .
Table 1: Regioselectivity in Pyrimidine Nucleophilic Substitution
Precursor | Nucleophile | Solvent | Temp (°C) | 4:6 Substitution Ratio |
---|---|---|---|---|
4,6-Dichloropyrimidine | CH₃O⁻ | DMF | 25 | >99:1 |
2,4,6-Trichloropyrimidine | CH₃O⁻ | Dioxane | 0 | 95:5 (4-substitution) |
5-Bromo-4,6-dichloropyrimidine | CH₃O⁻ | NMP | 40 | 90:10 |
Carboxamide installation employs two primary strategies: (1) coupling of preformed 6-methoxypyrimidine-4-carboxylic acid with aniline derivatives, or (2) direct aminocarbonylation of halopyrimidines. Acid coupling dominates synthetic routes due to superior functional group tolerance. In situ activation with pentafluorophenyl carbonate generates active esters that react with anilines at ambient temperature, achieving 85–95% yields with minimal epimerization [6] [8]. This method outperforms traditional carbodiimide-based coupling (DCC, EDC), which often requires stoichiometric HOBt additive to suppress O- to N-acyl migration and yields 70–82% product .
Direct palladium-catalyzed aminocarbonylation of 4-chloro-6-methoxypyrimidine with phenylamine and CO gas achieves 78% conversion but suffers from competitive reduction byproducts. Microwave-assisted carbonylative amidation (10 mol% Pd(OAc)₂, 140°C) enhances efficiency, reducing reaction times from 24 h to 45 min [3]. Sterically hindered ortho-substituted anilines require electron-deficient pyrimidine substrates (e.g., 4-iodo derivatives) to overcome kinetic barriers [6].
Table 2: Amidation Efficiency with Different Coupling Agents
Activation Method | Base | Solvent | Time (h) | Yield (%) | Common Byproducts |
---|---|---|---|---|---|
Pentafluorophenyl carbonate | Triethylamine | CH₃CN | 2 | 92 | None |
T3P® (propylphosphonic anhydride) | i-Pr₂NEt | DCM | 1 | 89 | Phosphonate esters |
DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) | None | THF | 4 | 85 | N-methylmorpholine |
EDCI/HOBt | N-Methylmorpholine | DMF | 12 | 78 | Urea derivatives |
Microwave irradiation revolutionizes key steps in the synthesis, particularly cyclocondensation and amidation. Formation of the pyrimidine core from β-ketoesters and amidines under microwave conditions (150°C, 20 min) achieves 95% conversion versus 35% with conventional heating (reflux, 12 h) [4]. This method suppresses decomposition pathways by reducing thermal exposure.
Amidation kinetics similarly benefit: microwave-promoted coupling of 6-methoxypyrimidine-4-carboxylic acid with N-methylaniline using T3P® reaches 96% yield in 15 min at 100°C, compared to 65% yield after 8 h at 25°C [8]. Energy efficiency analyses confirm 7-fold reductions in process mass intensity (PMI) due to solvent volume reduction and eliminated intermediate purification [4].
Regioselective O-methylation remains challenging due to competing N-alkylation. Copper(I) catalysis (CuI, 10 mol%) with trans-1,2-diaminocyclohexane ligand directs methoxy group installation at the 6-position with 98% regioselectivity, leveraging soft Lewis acid coordination to pyrimidine nitrogen . This system tolerates electrophilic functional groups (nitriles, ketones) incompatible with classical Williamson ether synthesis.
Biocatalytic approaches using immobilized Candida antarctica lipase B (CAL-B) catalyze transesterification of 6-hydroxypyrimidine with vinyl methyl carbonate in anhydrous THF. This achieves 99% regioselectivity for O-methylation at 40°C without protecting groups, though reaction times extend to 48 h [3]. Phase-transfer catalysis (tetrabutylammonium bromide) under biphasic conditions (toluene/50% NaOH) provides a cost-effective alternative, delivering 85% yield at 80°C in 4 h .
Solid-phase synthesis enables rapid library generation of N-phenyl carboxamide variants. Wang resin-bound 4-chloro-6-hydroxypyrimidine undergoes sequential nucleophilic substitutions: first with methoxide (DMF/K₂CO₃), then with diversified anilines (120°C, microwave). Cleavage with TFA/H₂O liberates products in 75–90% purity (HPLC) after scavenger resin treatment [8]. However, resin loading capacity (0.8–1.2 mmol/g) limits scalability beyond 5 mmol.
Solution-phase synthesis remains preferred for industrial-scale production. Telescoped processing avoids intermediate isolation: cyclocondensation, in situ chlorination (POCl₃), methoxy displacement, and amidation proceed sequentially in N-methylpyrrolidone. This approach achieves 68% overall yield at >100-g scale with >99.5% HPLC purity after crystallization . Environmental metrics reveal solution-phase advantages: 40% lower E-factor (kg waste/kg product) than solid-phase approaches due to omitted resin handling and cleavage steps [8].
Table 3: Synthesis Method Comparison for Diversified Analog Production
Parameter | Solid-Phase Approach | Solution-Phase Approach |
---|---|---|
Reaction Scale Limit | 5 mmol | >1 mol |
Typical Purity (HPLC) | 75–90% | >99% after crystallization |
Average Step Yield | 85% per step | 88–92% per telescoped step |
Key Limitation | Resin cleavage efficiency | Byproduct accumulation in telescoping |
Functional Group Tolerance | Broad (resin protects intermediates) | Moderate (requires orthogonal compatibility) |
PMI (Process Mass Intensity) | 120 | 45 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1